Dichlorotitanium;diphenylmethylbenzene
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Overview
Description
Dichlorotitanium;diphenylmethylbenzene is a complex organometallic compound that features titanium coordinated with two chlorine atoms and a diphenylmethylbenzene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dichlorotitanium;diphenylmethylbenzene typically involves the reaction of titanium tetrachloride (TiCl₄) with diphenylmethylbenzene under controlled conditions. One common method includes the dilithiation of diphenylmethylbenzene using n-butyllithium (nBuLi) in hexane, followed by treatment with titanium tetrachloride . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorotitanium;diphenylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce a variety of titanium-organic compounds with different ligands.
Scientific Research Applications
Dichlorotitanium;diphenylmethylbenzene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which dichlorotitanium;diphenylmethylbenzene exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichlorotitanium;diphenylmethylbenzene include other titanium-organic complexes, such as:
- Titanium tetrachloride (TiCl₄)
- Titanium alkoxides (e.g., titanium isopropoxide)
- Titanium amides (e.g., titanium tetrakis(dimethylamide))
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The presence of the diphenylmethylbenzene ligand can influence the compound’s stability, solubility, and catalytic activity, making it suitable for specialized applications that other titanium complexes may not be able to achieve.
Properties
CAS No. |
62261-04-5 |
---|---|
Molecular Formula |
C19H15Cl2Ti- |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
dichlorotitanium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.2ClH.Ti/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2 |
InChI Key |
NANAYARMNWULNI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ti]Cl |
Origin of Product |
United States |
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